tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a trifluoromethylsulfonyl group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with a trifluoromethylsulfonylating agent, such as trifluoromethanesulfonic anhydride, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions result in the formation of new carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring and tert-butyl group contribute to the compound’s stability and overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate: Similar structure but with a tosyloxy group instead of a trifluoromethylsulfonyl group.
tert-Butyl 4-(2-(((trifluoromethyl)sulfonyl)oxy)phenyl)piperidine-1-carboxylate: Contains a phenyl group in addition to the trifluoromethylsulfonyl group.
Uniqueness
The presence of the trifluoromethylsulfonyl group in tert-butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate imparts unique chemical properties, such as increased reactivity and stability, compared to similar compounds. This makes it particularly valuable for specific applications in organic synthesis and drug development.
Properties
Molecular Formula |
C12H20F3NO5S |
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Molecular Weight |
347.35 g/mol |
IUPAC Name |
tert-butyl 2-(trifluoromethylsulfonyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20F3NO5S/c1-11(2,3)21-10(17)16-7-5-4-6-9(16)8-20-22(18,19)12(13,14)15/h9H,4-8H2,1-3H3 |
InChI Key |
PWLMJCPEXBEHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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